trans-2-Hexadecenoyl-L-carnitine
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Overview
Description
trans-2-Hexadecenoyl-L-carnitine: is an endogenous metabolite found in urine. It is a derivative of L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The compound has the molecular formula C23H43NO4 and a molecular weight of 397.59 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-Hexadecenoyl-L-carnitine typically involves the esterification of L-carnitine with trans-2-hexadecenoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions
Oxidation: trans-2-Hexadecenoyl-L-carnitine can undergo oxidation reactions, particularly at the double bond in the hexadecenoic acid moiety.
Reduction: The compound can be reduced to its saturated counterpart, hexadecanoyl-L-carnitine.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Products include epoxides or diols.
Reduction: The major product is hexadecanoyl-L-carnitine.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
Mechanism: : trans-2-Hexadecenoyl-L-carnitine facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with carnitine acyltransferase enzymes, which catalyze the transfer of the acyl group from coenzyme A to L-carnitine .
Molecular Targets and Pathways
Carnitine acyltransferase: Enzymes involved in the transport of fatty acids.
β-oxidation pathway: The metabolic pathway where fatty acids are broken down to generate acetyl-CoA, NADH, and FADH2
Comparison with Similar Compounds
Similar Compounds
Hexadecanoyl-L-carnitine: The saturated counterpart of trans-2-Hexadecenoyl-L-carnitine.
trans-2-Octenoyl-L-carnitine: A shorter-chain analog with similar metabolic functions
Uniqueness: : this compound is unique due to its specific role in the transport and metabolism of long-chain unsaturated fatty acids. Its structure allows for specific interactions with enzymes involved in fatty acid oxidation, making it a valuable compound for studying metabolic processes .
Properties
Molecular Formula |
C23H43NO4 |
---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
(3R)-3-[(E)-hexadec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C23H43NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h17-18,21H,5-16,19-20H2,1-4H3/b18-17+/t21-/m1/s1 |
InChI Key |
SOYNLLDADLOGAM-RURFIKTLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
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